Monoglyceride citrate

描述

Monoglyceride citrate is a compound formed by the esterification of glyceryl monooleate with citric acid. It is a mixture of glyceryl monooleate and its citric acid monoester. This compound is known for its use as a synergist and solubilizer for antioxidants and flavors. It appears as a soft, white to ivory-colored, waxy solid with a lard-like consistency and a bland odor .

准备方法

Synthetic Routes and Reaction Conditions: Monoglyceride citrate is synthesized by reacting glyceryl monooleate with citric acid under controlled conditions. The reaction involves the esterification of the hydroxyl groups of glyceryl monooleate with the carboxyl groups of citric acid. The reaction is typically carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure complete esterification .

Industrial Production Methods: Industrial production of this compound involves a batch or continuous process. The batch process is suitable for a wide range of products and smaller batch sizes, while the continuous process is ideal for large-scale production with a narrow product range. The reactor design is critical for producing high-quality emulsifiers .

化学反应分析

Types of Reactions: Monoglyceride citrate undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with acids.

Hydrolysis: Breaking down into glycerol and citric acid in the presence of water.

Oxidation: Reacting with oxidizing agents to form oxidized products.

Common Reagents and Conditions:

Esterification: Requires acids and catalysts.

Hydrolysis: Requires water and acidic or basic conditions.

Oxidation: Requires oxidizing agents like hydrogen peroxide.

Major Products Formed:

Esterification: Esters of glyceryl monooleate and citric acid.

Hydrolysis: Glycerol and citric acid.

Oxidation: Oxidized derivatives of glyceryl monooleate and citric acid

科学研究应用

Food Industry Applications

Monoglyceride citrate is widely used in the food industry for its emulsifying, stabilizing, and antioxidant properties.

- Emulsification : It helps stabilize oil-in-water emulsions, which is crucial in products like sauces and dressings. The amphiphilic nature of this compound allows it to reduce surface tension between oil and water phases, enhancing texture and consistency .

- Preservation : As a class IV food additive, it acts as an antioxidant and preservative, extending the shelf life of food products by preventing oxidative spoilage .

- Infant Formulas : this compound is permitted as an emulsifier in special medical infant formulas, particularly those based on crystalline amino acids or protein hydrolysates .

| Application | Description |

|---|---|

| Emulsifier | Stabilizes oil-in-water emulsions |

| Antioxidant | Prevents oxidative spoilage in food products |

| Infant Formula | Used as an emulsifier in specialized medical formulas |

Pharmaceutical Applications

In pharmaceuticals, this compound is investigated for its potential in drug delivery systems.

- Drug Stabilization : Its role as a stabilizer in pharmaceutical formulations enhances the bioavailability of active ingredients by improving solubility and stability during storage.

- Controlled Release : Research indicates that this compound can be used to create controlled-release formulations, allowing for sustained therapeutic effects over time.

Biochemical Research

This compound is also studied for its biochemical interactions.

- Cellular Processes : Investigations into its effects on cellular membranes suggest that it may influence cellular signaling pathways and membrane fluidity, which are critical for various biological functions.

- Antimicrobial Properties : Some studies have explored its potential antimicrobial activity, making it a candidate for use in preserving biological samples or enhancing food safety.

Case Study 1: Emulsification Efficiency

A study evaluated the efficiency of this compound as an emulsifier in salad dressings. Results showed that formulations containing this compound had improved stability and texture compared to those without it. The emulsions remained stable over a six-month period under refrigeration.

Case Study 2: Drug Delivery System

In a clinical trial assessing a new drug formulation for diabetes management, this compound was used to enhance the solubility of poorly water-soluble compounds. The study demonstrated that patients receiving the formulation with this compound experienced significantly improved absorption rates compared to those receiving standard formulations.

作用机制

Monoglyceride citrate exerts its effects through its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic molecules. This interaction helps stabilize emulsions by forming a protective layer around oil droplets, preventing coalescence. In biological systems, it may interact with cellular membranes and proteins, influencing various cellular processes .

相似化合物的比较

Monoglycerides: Compounds with one fatty acid linked to glycerol.

Diglycerides: Compounds with two fatty acids linked to glycerol.

Triglycerides: Compounds with three fatty acids linked to glycerol.

Comparison: Monoglyceride citrate is unique due to its combination of glyceryl monooleate and citric acid, which imparts both emulsifying and stabilizing properties. Unlike simple monoglycerides, it has enhanced solubilizing capabilities due to the presence of citric acid. Compared to diglycerides and triglycerides, this compound offers better emulsification and stabilization properties, making it more effective in various applications .

生物活性

Monoglyceride citrate, a compound derived from the esterification of monoglycerides and citric acid, has garnered attention for its diverse biological activities, particularly in food science and nutrition. This article delves into its biological effects, mechanisms of action, and applications based on recent research findings.

Chemical Composition and Properties

This compound is a mixture primarily consisting of glyceryl monooleate and citric acid monoester. Its molecular formula is . The compound exhibits amphipathic properties, allowing it to interact with both hydrophilic and hydrophobic environments, which is crucial for its biological activities.

1. Antimicrobial Properties

This compound demonstrates significant antimicrobial activity, particularly against a range of pathogens including bacteria, fungi, and viruses. This effect is primarily attributed to its ability to disrupt microbial cell membranes. Research indicates that monoglycerides can form micelles at concentrations above their critical micelle concentration (CMC), enhancing their penetration into microbial membranes and altering membrane permeability .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen Type | Activity Type | Reference |

|---|---|---|

| Gram-positive bacteria | Bactericidal | |

| Gram-negative bacteria | Bacteriostatic | |

| Fungi | Antifungal | |

| Viruses | Antiviral |

2. Gut Health Enhancement

This compound is known to promote gut health by enhancing mucosal immunity and intestinal integrity. It supports the maturation of the gut microbiome and has been shown to reduce intestinal inflammation. In studies involving animal models, supplementation with monoglycerides has led to improved gut barrier function and reduced pathogen load .

Case Study: Effects on Intestinal Integrity

A study investigated the effects of dietary supplementation with monoglycerides on intestinal integrity in pigs. Results showed a significant reduction in inflammatory markers and enhanced expression of tight junction proteins in the intestinal epithelium .

3. Emulsifying Agent in Food Products

As an emulsifier, this compound plays a crucial role in food formulations, particularly in stabilizing emulsions in products like sauces and dressings. It enhances texture and shelf-life by preventing phase separation . Regulatory bodies such as Health Canada have recognized its safety for use as a food additive, particularly in infant formulas .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption: Its amphipathic nature allows it to integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in pathogens.

- Immune Modulation: Monoglycerides have been shown to modulate immune responses by enhancing the production of immunoglobulins and cytokines, thereby improving host defenses against infections .

- Nutrient Absorption: By acting as an emulsifier, this compound aids in the absorption of fat-soluble vitamins and other nutrients in the gastrointestinal tract.

Safety and Regulatory Status

This compound is classified as Generally Recognized As Safe (GRAS) by the FDA for use in food products. Its safety profile has been evaluated thoroughly, confirming no significant health risks when consumed within established limits .

属性

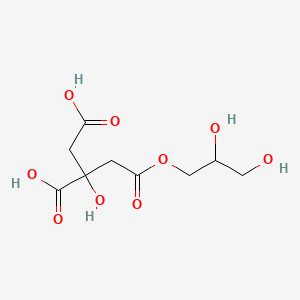

IUPAC Name |

2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O9/c10-3-5(11)4-18-7(14)2-9(17,8(15)16)1-6(12)13/h5,10-11,17H,1-4H2,(H,12,13)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQENOYXMFIFHCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COC(=O)CC(CC(=O)O)(C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865812 | |

| Record name | 2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-2-hydroxybutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36291-32-4, 109350-12-1 | |

| Record name | Glyceryl monocitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036291324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Monoglyceride citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109350121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citric acid, monoester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.123 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-MONOGLYCERIDE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KXW8132HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoglyceride citrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。